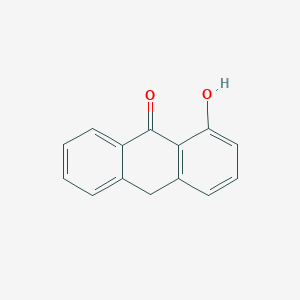

1-Hydroxyanthrone

Beschreibung

Eigenschaften

IUPAC Name |

1-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRXVXCOMMNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169112 | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-81-7 | |

| Record name | 1-Hydroxy-9-anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 1-Hydroxyanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyanthrone, a tricyclic aromatic ketone, holds a significant position in the landscape of medicinal chemistry and organic synthesis. As a key structural motif in various biologically active compounds, understanding its history, from discovery to the evolution of its synthesis, is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of the historical context of this compound's emergence, detailed explorations of both classical and contemporary synthetic strategies, and the causal reasoning behind the experimental choices that have shaped its production.

Introduction: The Significance of the Anthrone Scaffold

The anthrone scaffold, a derivative of anthracene, is a cornerstone in the chemistry of natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a reactive keto group make it a versatile platform for chemical modification. This compound, in particular, has garnered attention due to its presence as a core fragment in a range of compounds exhibiting therapeutic potential. The strategic placement of the hydroxyl group at the C1 position influences the molecule's electronic properties and its ability to form intramolecular hydrogen bonds, which in turn dictates its reactivity and biological interactions. This guide will delve into the journey of this important molecule, from its conceptualization to its practical synthesis in the laboratory.

The Dawn of a Molecule: Unraveling the History of this compound's Discovery

Pinpointing the exact moment of the "discovery" of this compound is challenging, as its history is intertwined with the broader exploration of anthraquinone and anthrone chemistry in the late 19th and early 20th centuries. The initial focus of chemists during this era was on the synthesis of dyes and pigments, with anthraquinones being a prominent class of compounds due to their vibrant colors.

The synthesis of the closely related compound, anthralin (1,8-dihydroxyanthrone), in 1916 as a synthetic alternative to the natural product chrysarobin, suggests that the synthesis and study of hydroxylated anthrones were of significant interest to the scientific community.[1][2] While a singular "discovery" paper for this compound is not readily apparent in early literature, its existence as a chemical entity was implicitly understood as a tautomer of 1,9-dihydroxyanthracene. The early explorations into the reduction of 1-hydroxyanthraquinone, a known compound, would have inevitably led to the formation of this compound, even if its explicit characterization and isolation were not the primary goals of those initial studies.

The true recognition of this compound as a distinct and important molecule likely emerged with the advancement of analytical techniques that allowed for the detailed characterization of isomers and tautomers, and with the growing interest in the medicinal properties of anthrone derivatives.

The Art of Creation: A Journey Through the Synthesis of this compound

The synthesis of this compound has evolved from classical, often harsh, reduction methods to more refined and selective modern techniques. The primary strategies revolve around the construction of the tricyclic core and the subsequent introduction or modification of functional groups.

The Classical Approach: Reduction of 1-Hydroxyanthraquinone

The most traditional and straightforward route to this compound is through the reduction of its corresponding anthraquinone, 1-hydroxyanthraquinone. This precursor is readily accessible through several methods, including the sulfonation of anthraquinone followed by hydrolysis, or the diazotization of 1-aminoanthraquinone.[3][4]

Causality Behind the Choice of Reducing Agents:

The choice of reducing agent in this classical approach is critical and has varied over time, driven by factors such as availability, cost, and the desire for improved yields and cleaner reactions.

-

Tin and Hydrochloric Acid: This combination was a workhorse in early organic synthesis for the reduction of quinones. The reaction proceeds through the dissolution of tin in hydrochloric acid to generate tin(II) chloride, which then acts as the reducing agent. While effective, this method often requires large excesses of the reagents and can lead to chlorinated byproducts, complicating purification.

-

Copper and Sulfuric Acid: Similar to the tin/HCl system, the use of copper powder in the presence of a strong acid like sulfuric acid was another common method for anthraquinone reduction. The mechanism involves the oxidation of copper to copper(I) or copper(II) ions.

A Representative Historical Protocol for the Synthesis of Anthrone (as a proxy for early this compound synthesis):

The following protocol for the synthesis of the parent compound, anthrone, from anthraquinone provides insight into the likely historical methods that would have been adapted for this compound.

| Step | Procedure |

| 1 | In a round-bottomed flask equipped with a reflux condenser, combine 1-hydroxyanthraquinone, granulated tin, and glacial acetic acid. |

| 2 | Heat the mixture to boiling. |

| 3 | Slowly add concentrated hydrochloric acid portion-wise to the boiling mixture over a period of several hours. |

| 4 | Continue heating until all the 1-hydroxyanthraquinone has dissolved. |

| 5 | Filter the hot solution to remove any unreacted tin. |

| 6 | Cool the filtrate to induce crystallization of this compound. |

| 7 | Collect the crystals by filtration, wash with water, and dry. |

Diagram of the Reduction of 1-Hydroxyanthraquinone:

Caption: General scheme for the synthesis of this compound via reduction.

Modern Synthetic Strategies: Towards Greater Efficiency and Selectivity

Modern organic synthesis has brought forth more sophisticated and milder methods for the preparation of this compound, often focusing on improved functional group tolerance and higher yields.

3.2.1. Friedel-Crafts Acylation and Cyclization

A powerful and versatile approach to constructing the anthrone skeleton is through the Friedel-Crafts reaction.[5][6][7] This method allows for the formation of the tricyclic system from simpler aromatic precursors.

The Logic of the Friedel-Crafts Approach:

This strategy typically involves two key steps:

-

Intermolecular Friedel-Crafts Acylation: An activated benzoic acid derivative (e.g., a benzoyl chloride) reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a 2-benzoylbenzoic acid intermediate.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting intermediate undergoes an intramolecular cyclization, again promoted by a strong acid or Lewis acid, to form the anthraquinone or, under specific conditions, the anthrone ring system.

To synthesize this compound via this route, one would start with appropriately substituted precursors, for instance, a phthalic anhydride derivative and a phenol.

Illustrative Modern Synthesis Workflow:

Caption: A modern synthetic workflow for this compound via Friedel-Crafts reaction.

3.2.2. Selective Reductions and Catalytic Hydrogenation

Modern reduction methods offer greater control and selectivity compared to the classical metal-acid systems.

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent that can selectively reduce the quinone moiety without affecting other functional groups. The reaction is typically carried out in an alcoholic solvent.

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method for the reduction of anthraquinones. This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.

Detailed Protocol for the Synthesis of this compound via Catalytic Hydrogenation:

| Step | Procedure |

| 1 | To a solution of 1-hydroxyanthraquinone in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon. |

| 2 | Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm). |

| 3 | Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or HPLC). |

| 4 | Filter the reaction mixture through a pad of celite to remove the catalyst. |

| 5 | Evaporate the solvent under reduced pressure to obtain the crude this compound. |

| 6 | Purify the product by recrystallization or column chromatography. |

The Tautomeric Nature of this compound

An important aspect of the chemistry of this compound is its tautomeric relationship with 1,9-dihydroxyanthracene.[8] The position of the equilibrium between the keto (anthrone) and enol (anthracenol) forms is influenced by factors such as the solvent and the presence of other substituents on the aromatic rings. In most common solvents, the anthrone form is the more stable tautomer. This tautomerism is a key consideration in its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium between this compound and 1,9-dihydroxyanthracene.

Conclusion and Future Perspectives

The journey of this compound, from its implicit discovery in the early days of synthetic dye chemistry to its deliberate synthesis through modern, highly selective methods, reflects the broader evolution of organic chemistry. The transition from harsh, classical reactions to more controlled and efficient catalytic processes underscores the relentless pursuit of precision and sustainability in chemical synthesis. For researchers in drug discovery and development, a deep understanding of these synthetic pathways is not merely an academic exercise; it is a practical tool that enables the rational design and efficient production of novel therapeutic agents. As our understanding of the biological targets of anthrone-based compounds continues to grow, the demand for innovative and scalable synthetic routes to this compound and its derivatives will undoubtedly continue to drive further advancements in this fascinating area of chemical science.

References

-

PrepChem. Synthesis of 1-hydroxyanthraquinone. Available at: [Link]

-

PubChem. 1-Hydroxyanthraquinone. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. One- and two-electron reduction of hydroxy-1,4-naphthoquinones and hydroxy-9,10-anthraquinones. The role of internal hydrogen bonding and its bearing on the redox chemistry of the anthracycline antitumour quinones. Available at: [Link]

-

ResearchGate. Tautomerism of anthraquinones: IV. 1-Hydroxy-9,10-anthraquinone and its substituted derivatives. Available at: [Link]

-

Britannica. Anthraquinone. Available at: [Link]

-

Taylor & Francis Online. An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Available at: [Link]

-

Shodhganga. Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of. Available at: [Link]

-

YouTube. Anthraquinone : Organic synthesis. Available at: [Link]

-

Wikipedia. Anthraquinone dyes. Available at: [Link]

-

PubChem. 1-Hydroxy-9-anthrone. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Hydroxyanthraquinone. Available at: [Link]

- Google Patents. Preparation of hydroxyanthraquinones.

-

ResearchGate. Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.. Available at: [Link]

-

National Center for Biotechnology Information. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Available at: [Link]

-

Journal of Chemistry and Technologies. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]

-

RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

- Google Patents. Friedel-crafts process for the preparation of thioxanthones.

-

PubChem. Anthralin. National Center for Biotechnology Information. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available at: [Link]

-

ResearchGate. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Available at: [Link]

-

ChemRxiv. ARTICLE. Available at: [Link]

-

Wikipedia. 9,10-Dihydroxyanthracene. Available at: [Link]

-

National Center for Biotechnology Information. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Available at: [Link]

- Google Patents. Process for producing anthrone.

-

Wikipedia. Dithranol. Available at: [Link]

- Google Patents. 1,2-dihydroxyanthraquinone synthetic method.

- Google Patents. Process for the production of 1,5-dihydroxyanthraquinone.

-

National Center for Biotechnology Information. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications. Available at: [Link]

-

ResearchGate. Anthraquinones tautomerism: VI. Substituted 1,4,5-trihydroxyanthraquinones. Available at: [Link]

-

ResearchGate. Theoretical study of the isomerization of 1-amino-4-phenylamino-9,10-anthraquinone. Available at: [Link]

Sources

- 1. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dithranol - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. 1-Hydroxyanthraquinone | C14H8O3 | CID 8512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

theoretical studies of 1-Hydroxyanthrone molecular structure

An In-Depth Technical Guide to the Theoretical Elucidation of 1-Hydroxyanthrone's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 1-Hydroxy-9-anthrone) is a derivative of anthrone, a tricyclic aromatic ketone. Its molecular framework is a cornerstone for many compounds with significant biological activities, including laxative properties and potential as intermediates in dye synthesis and drug development.[1] The precise characterization of its molecular structure is fundamental to understanding its reactivity, biological interactions, and photophysical properties. However, the structure is not static; it exists in a dynamic equilibrium between different tautomeric forms, which significantly influences its chemical behavior.[1]

Theoretical and computational studies provide a powerful lens to investigate this molecular complexity. By employing quantum chemical calculations, we can model the structure, stability, and electronic properties of this compound with high precision. This guide offers a comprehensive overview of the theoretical methodologies applied to study this compound, providing field-proven insights into experimental design, data interpretation, and the practical application of these findings in drug discovery and materials science.

Part 1: The Tautomeric Landscape of this compound

A critical feature of hydroxy-substituted anthraquinones and their derivatives is tautomerism, the chemical equilibrium between interconvertible structural isomers.[1] For this compound, this phenomenon is primarily centered on the migration of a proton between the hydroxyl and carbonyl groups. This leads to an equilibrium mixture of at least two primary tautomers: the 1-hydroxy-9-anthrone form and the 9-hydroxy-1,10-anthraquinone form. Understanding the relative stability and energy barriers between these tautomers is crucial, as each form exhibits distinct electronic and spectroscopic signatures.[1][2]

Theoretical calculations are indispensable for exploring this landscape. By computing the ground-state energies of each potential tautomer, we can predict their relative populations and the thermodynamic favorability of the equilibrium.

Caption: Tautomeric equilibrium of this compound.

Part 2: Theoretical Methodologies for Structural Elucidation

Computational chemistry allows us to build molecular models and predict their properties from first principles, offering insights that can be challenging to obtain experimentally.[3][4] Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of accuracy and computational cost, making it ideal for studying medium-to-large organic molecules.[5][6]

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results. The B3LYP hybrid functional is widely used as it often provides reliable results for geometries and energies of organic compounds.[7][8] This is paired with a basis set, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets, which provides the necessary flexibility to accurately describe the electron distribution.[9][10]

Experimental Protocol: Geometry Optimization and Frequency Analysis

The foundational step in any theoretical study is to find the lowest energy structure of the molecule, known as geometry optimization. This protocol is self-validating: a successful optimization concludes with a structure at a minimum on the potential energy surface, which is confirmed by a subsequent frequency calculation showing no imaginary frequencies.

Step-by-Step Methodology:

-

Initial Structure Creation: Construct the 3D molecular model of each this compound tautomer using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: Prepare an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the initial atomic coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency analysis), and the molecular charge and spin multiplicity.

-

Execution of Calculation: Submit the input file to the computational software. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system until convergence criteria are met.[7]

-

Verification of Optimized Structure: Upon completion, the primary output is the optimized geometry (bond lengths, angles).

-

Frequency Calculation: A harmonic vibrational frequency analysis is performed on the optimized geometry.

-

Rationale: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (all real, positive frequencies). An imaginary frequency would indicate a transition state. Second, it provides the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation.[8]

-

-

Data Extraction and Analysis: Extract the final energies, geometric parameters, and vibrational frequencies from the output files.

Caption: Workflow for computational geometry optimization and validation.

Part 3: Analysis of Molecular Structure and Properties

Following successful optimization, the resulting data provides a wealth of information about the molecule's structure, stability, and reactivity.

Structural Parameters

The precise bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. Comparing these calculated parameters for different tautomers reveals subtle but important structural variations. For instance, the C-O and C=O bond lengths in the central ring system will differ significantly between the keto and enol forms, which can be correlated with experimental X-ray diffraction data where available.[9]

| Parameter | Tautomer 1 (1-Hydroxy-9-anthrone) | Tautomer 2 (9-Hydroxy-1,10-anthraquinone) |

| Relative Energy (kcal/mol) | [Calculated Value] | [Calculated Value] |

| C1-O Bond Length (Å) | [Calculated Value] | [Calculated Value] |

| C9=O Bond Length (Å) | [Calculated Value] | [Calculated Value] |

| C10=O Bond Length (Å) | [Calculated Value] | [Calculated Value] |

| O-H Bond Length (Å) | [Calculated Value] | [Calculated Value] |

| Note: Values are placeholders and would be populated from actual DFT calculation outputs. |

Electronic Properties and Chemical Reactivity

The electronic nature of this compound governs its reactivity and spectroscopic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[9][11]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative potential, indicating they are likely sites for hydrogen bonding and other intermolecular interactions.[12]

| Property | Tautomer 1 | Tautomer 2 |

| HOMO Energy (eV) | [Calculated Value] | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] | [Calculated Value] |

| Note: Values are placeholders and would be populated from actual DFT calculation outputs. |

Part 4: Application in Drug Development - Predicting Antioxidant Activity

Many phenolic compounds exhibit antioxidant activity by neutralizing harmful free radicals. Theoretical calculations can elucidate the mechanisms by which molecules like this compound might act as antioxidants, providing a rationale for drug design.[6][13] The two primary mechanisms are:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this process is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates an easier donation of the hydrogen atom.[7]

-

Single Electron Transfer-Proton Transfer (SET-PT): This involves the molecule first donating an electron, followed by a proton. This pathway is assessed by calculating the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[7][14]

By calculating these thermodynamic parameters for the different tautomers of this compound, researchers can predict which form is likely to be the more potent antioxidant and via which mechanism it is most likely to act.[15] This in silico screening can prioritize compounds for further experimental testing.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide an indispensable framework for a deep and quantitative understanding of the this compound molecular structure. These computational methods allow for the detailed exploration of its tautomeric equilibrium, the precise determination of its geometric and electronic properties, and the prediction of its chemical reactivity and potential biological activity. The synergy between theoretical calculations and experimental validation accelerates the process of discovery, enabling scientists to build robust structure-activity relationships and rationally design novel molecules for applications in medicine and materials science.

References

-

ResearchGate. (2011). Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone. Available at: [Link]

-

National Institutes of Health (NIH). (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Available at: [Link]

-

ResearchGate. (2006). Tautomerism of anthraquinones: IV. 1-Hydroxy-9,10-anthraquinone and its substituted derivatives. Available at: [Link]

-

PubMed. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Available at: [Link]

-

Orianne University of Chemical Industry (OUCI). Synthesis, XRD crystal structure, spectroscopic characterization (FT-IR, 1H and 13C NMR), DFT studies, chemical reactiv…. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. Available at: [Link]

-

ResearchGate. Tautomerism of anthraquinones: XI. 1-amino-4-hydroxyanthraquinone. Available at: [Link]

-

PubMed. (2011). Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone. Available at: [Link]

-

ChemInform. (2019). Theoretical study of the isomerization of 1-amino-4-phenylamino-9,10-anthraquinone. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Available at: [Link]

-

MDPI. (2022). Computational Analysis on Antioxidant Activity of Four Characteristic Structural Units from Persimmon Tannin. Available at: [Link]

-

ResearchGate. Investigation of vibrational spectral characterization, DFT, molecular docking, antioxidant and anticancer activities of an antiasthmatic drug beclomethasone dipropionate. Available at: [Link]

-

ResearchGate. Spectroscopic constants and anharmonic force field of thiirane: a theoretical study. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Available at: [Link]

-

Orianne University of Chemical Industry (OUCI). Synthesis, spectroscopic characterization, DFT analysis, antibacterial, antifungal, antioxidant, molecular docking, and…. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Anticancer activity prediction of Curcuma longa and Phyllanthus urinaria through computational analysis. Available at: [Link]

-

National Institutes of Health (NIH). 1-Hydroxy-9-anthrone. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity prediction of Curcuma longa and Phyllanthus urinaria through computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT study of the stabilization effect on anthocyanins via secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, XRD crystal structure, spectroscopic characterization (FT-IR, 1H and 13C NMR), DFT studies, chemical reactiv… [ouci.dntb.gov.ua]

- 10. Synthesis, spectroscopic characterization, DFT analysis, antibacterial, antifungal, antioxidant, molecular docking, and… [ouci.dntb.gov.ua]

- 11. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Hydroxyanthrone: An Investigative Approach for the Research Scientist

Introduction: 1-Hydroxyanthrone (IUPAC: 1-hydroxy-10H-anthracen-9-one) is an organic compound belonging to the anthracenone family. As a hydroxylated derivative of the fundamental anthrone structure, it holds significant interest for researchers in medicinal chemistry and materials science, particularly as a structural analog to pharmaceutically active compounds like Anthralin (Dithranol), which is used in the treatment of psoriasis.[1]

However, the characterization of this compound presents two central challenges that are critical for any researcher to understand from the outset. First, it exists in a state of tautomeric equilibrium between its keto form (this compound) and its enol form (1,9-dihydroxyanthracene). Second, and largely as a consequence of this tautomerism, the compound is highly susceptible to oxidation, readily converting to the more stable 1-hydroxyanthraquinone.[2] This inherent instability is not a mere inconvenience; it is a defining physicochemical property that dictates how the compound must be handled, purified, and analyzed.

This guide is structured to provide not only the known properties of this compound but also to serve as a methodological framework for its investigation. As direct experimental data for this specific molecule is sparse in the literature, we will leverage data from its parent compound, Anthrone, and its oxidation product, 1-hydroxyanthraquinone, to build a predictive understanding. We will then provide detailed, field-proven protocols that constitute a self-validating system for researchers to generate the precise data required for their work.

Section 1: Core Physicochemical Profile

The physical properties of this compound are best understood in the context of its parent structure, anthrone, and its oxidized form. The introduction of a single hydroxyl group slightly increases polarity compared to anthrone. All quantitative data should be experimentally verified due to the compound's instability.

| Property | Data | Source(s) |

| IUPAC Name | 1-hydroxy-10H-anthracen-9-one | [3] |

| Synonyms | 1-Hydroxy-9-anthrone, Dithranol Impurity D | [3] |

| CAS Number | 1715-81-7 | [3] |

| Molecular Formula | C₁₄H₁₀O₂ | [3] |

| Molecular Weight | 210.23 g/mol | [3] |

| Physical Description | Expected to be a yellow to light brown crystalline powder. | Inferred from[4] |

| Melting Point | No experimental data reported. For reference, the parent compound Anthrone melts at 155 °C.[2] The related compound Anthralin (1,8-dihydroxyanthrone) melts at 176-181 °C.[5] | [2][5] |

| Solubility | Water: Predicted to be poorly soluble. Organic Solvents: Expected to be soluble in most organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and hot benzene, similar to Anthrone.[2] | [2] |

| pKa (Strongest Acidic) | 8.81 (Predicted). This value corresponds to the phenolic hydroxyl group. This acidity means it will exhibit increased solubility in dilute alkaline solutions due to deprotonation.[6] | Inferred from[6] |

Section 2: Spectroscopic Characterization: A Predictive and Methodological Overview

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound, especially given its propensity to oxidize.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is governed by the π → π* and n → π* electronic transitions within its conjugated aromatic system.[7][8] The spectrum will be a composite of the keto and enol tautomers. The enol form (1,9-dihydroxyanthracene) possesses a more extended conjugated system, which typically results in absorption at longer wavelengths (a bathochromic shift).[9] The presence of the hydroxyl auxochrome further influences the absorption maxima.[7] One would expect to see characteristic absorption bands for the anthracene chromophore in the range of 250-400 nm.[7][10]

Causality: The choice of solvent is critical. A non-polar, aprotic solvent like hexane or cyclohexane is ideal for observing fine structure, while a polar solvent like ethanol will also work but may obscure some features. The solvent used must be transparent in the wavelength range of interest (typically >220 nm).

-

Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[11]

-

Solvent Blank: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like spectroscopic grade ethanol or DMSO. From this, prepare a dilute solution (e.g., 5-10 µg/mL) in the chosen spectroscopic solvent (e.g., ethanol). Fill a quartz cuvette with the pure solvent to be used for the final dilution.

-

Baseline Correction: Place the solvent-filled cuvette in the spectrophotometer and perform a baseline correction (zeroing) across the desired wavelength range (e.g., 200-600 nm). This subtracts the absorbance of the solvent itself.[11]

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

-

Scan: Initiate the scan. The resulting graph will plot absorbance (Y-axis) versus wavelength (X-axis).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[10] The presence of a peak around 350-400 nm may indicate the presence of the oxidation product, 1-hydroxyanthraquinone.[4]

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the anthrone structure. The key diagnostic signal in the ¹H NMR spectrum is the methylene protons (-CH₂-) at the C10 position.[12]

-

Expected ¹H NMR Signals:

-

Aromatic Region (approx. 7.0-8.5 ppm): A complex series of multiplets corresponding to the 7 aromatic protons.

-

Methylene Protons (approx. 4.0-4.5 ppm): A characteristic singlet integrating to 2 protons. This signal is definitive for the anthrone keto-form and will be absent in the fully aromatic enol or anthraquinone forms.

-

Phenolic Proton (approx. 9.0-12.0 ppm): A broad singlet for the -OH group, which may exchange with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (approx. 180-195 ppm): The C9 ketone will appear far downfield.

-

Aromatic Carbons (approx. 110-150 ppm): Multiple signals for the aromatic carbons.

-

Methylene Carbon (approx. 30-40 ppm): A signal for the C10 sp³-hybridized carbon.

-

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the phenolic -OH.

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to fully assign the structure.[13] The integration of the C10 methylene signal relative to the aromatic signals can be used to assess purity and the extent of oxidation.

Section 3: The Critical Factor: Chemical Instability and Degradation Pathway

The primary pathway for the degradation of this compound is oxidation to 1-hydroxyanthraquinone. This process is not a simple reaction but is facilitated by the keto-enol tautomerism. The enol form, 1,9-dihydroxyanthracene, is an electron-rich aromatic diol, making it highly susceptible to oxidation by atmospheric oxygen. This instability is a well-documented characteristic of the parent anthrone structure.[2]

Caption: Degradation pathway of this compound via oxidation.

Causality: A forced degradation study is essential to understand the stability profile of the molecule and to validate that your analytical methods (like HPLC) can separate the parent compound from its degradation products.

-

Solution Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a mixture such as 50:50 acetonitrile:water or methanol:water.

-

Stress Condition: Loosely cap the vial to allow exposure to air and stir it at room temperature, exposed to ambient light, for 24-48 hours.

-

Time Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Monitoring: Analyze each aliquot by reverse-phase HPLC with a UV detector or by UV-Vis spectroscopy.

-

Interpretation: In an HPLC chromatogram, you will observe the peak for this compound decrease in area while a new, typically more polar peak corresponding to 1-hydroxyanthraquinone will appear and increase over time. In UV-Vis, spectral shifts will be observed as the population of molecules converts to the anthraquinone.

Section 4: Experimental Methodologies in Detail

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[14]

-

System Preparation: Add an excess amount of solid this compound (enough so that undissolved solid is clearly visible) to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, airtight glass vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm PVDF or PTFE syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of this compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a standard curve.

Protocol 2: Preparation of Stock Solutions for Biological Assays

Causality: Due to poor aqueous solubility, a high-concentration stock solution in an organic solvent is required for most in vitro experiments. DMSO is the most common choice due to its high solubilizing power and general compatibility with cell assays at low final concentrations (typically <0.5%).[15]

-

Solvent Selection: Use anhydrous, cell-culture grade DMSO.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 2.10 mg) in a sterile microcentrifuge tube or glass vial.

-

Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., add 1.0 mL of DMSO to 2.10 mg of compound to create a 10 mM stock solution).

-

Solubilization: Vortex the solution vigorously. If necessary, gentle warming (to 37 °C) or sonication can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

-

Storage: Store the stock solution in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles. As this compound is susceptible to oxidation, overlaying the aliquot with an inert gas like argon or nitrogen before capping is a recommended best practice.

Section 5: Biological Context and Safe Handling

The structural similarity of this compound to Anthralin suggests potential activity in pathways related to cell proliferation and inflammation.[5] Anthralin is known to inhibit DNA synthesis and has anti-proliferative effects, providing a rationale for investigating simpler analogs like this compound in dermatological or oncological research.[5]

Safety Information: According to its GHS classification, this compound is hazardous. Researchers must adhere to strict safety protocols.[3]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ECHA. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxyanthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). Anthralin. Retrieved from [Link]

-

PubChem. (n.d.). Anthrone. Retrieved from [Link]

-

NIST. (n.d.). Anthracene, 1-hydroxy-. Retrieved from [Link]

-

N'go, A. D. D., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-9-anthrone. Retrieved from [Link]

-

Atanasova-Stamova, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. Retrieved from [Link]

-

McCarthy, T., et al. (2013). Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Molecules. Retrieved from [Link]

-

NIST. (n.d.). 9,10-Anthracenedione, 1-hydroxy-. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

PubChem. (n.d.). Anthralin. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1975). Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.

-

ResearchGate. (n.d.). Experimental, predicted, and literature data of the 1 H and 13 C NMR chemical shifts (ppm) of helminthosporin. Retrieved from [Link]

- Google Patents. (1989). 1,2-dihydroxyanthraquinone synthetic method.

-

ChemicalBook. (n.d.). anthralin. Retrieved from [Link]

-

Pratiwi, H. Y., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

-

PASCO Scientific. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar [Video]. YouTube. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

-

Khan Academy. (n.d.). UV/Vis spectroscopy [Video]. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 8). How To Read UV-Vis Spectroscopy Graph? [Video]. YouTube. Retrieved from [Link]

-

Chen, Y., et al. (2023). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers in Environmental Science. Retrieved from [Link]

-

Jamrógiewicz, M., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules. Retrieved from [Link]

-

Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants. Retrieved from [Link]

Sources

- 1. Anthracene, 1-hydroxy [webbook.nist.gov]

- 2. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydroxy-9-anthrone | C14H10O2 | CID 150937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1-Hydroxyanthrone tautomerism and keto-enol forms

An In-Depth Technical Guide to the Tautomerism of 1-Hydroxyanthrone: Equilibrium, Mechanisms, and Analytical Approaches

Authored by a Senior Application Scientist

Foreword: The study of tautomerism, a fundamental principle of chemical isomerism, transcends academic curiosity, bearing profound implications for drug discovery, material science, and analytical chemistry. Within this domain, the keto-enol equilibrium of anthrone derivatives represents a classic yet complex system. This guide provides an in-depth exploration of the tautomeric behavior of this compound, moving beyond mere description to elucidate the underlying mechanisms, thermodynamic drivers, and robust analytical methodologies essential for its characterization. The protocols and insights presented herein are designed for the discerning researcher, offering a framework for rigorous investigation and application.

The this compound Tautomeric System: A Structural Overview

This compound exists as a dynamic equilibrium between two constitutional isomers: the keto form (this compound) and the enol form (1,9-dihydroxyanthracene, or anthranol).[1][2][3] Unlike resonance structures, these are distinct chemical entities that readily interconvert.[1][4]

-

The Keto Form (this compound): This structure features a carbonyl group (C=O) at the C9 position and a methylene group (CH₂) at C10. The hydroxyl group at the C1 position is a critical substituent that influences the molecule's electronic properties and the tautomeric equilibrium.

-

The Enol Form (1,9-Dihydroxyanthracene): In this form, the C9 carbonyl is converted to a hydroxyl group, and a double bond is formed between C9 and C10, restoring the aromaticity of the central ring. This results in a fully aromatic anthracene core with hydroxyl groups at the C1 and C9 positions.

The intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl in the keto form, or the C9-hydroxyl in the enol form, plays a significant role in the relative stability of the tautomers.[5][6]

Caption: The tautomeric equilibrium between the keto and enol forms of this compound.

Thermodynamic Landscape: Factors Governing the Equilibrium

The position of the keto-enol equilibrium (expressed by the equilibrium constant, Keq = [Enol]/[Keto]) is not fixed but is exquisitely sensitive to environmental conditions. For the parent compound, anthrone, the keto form is significantly more stable in non-polar solvents. The introduction of the 1-hydroxy group, however, modulates this landscape.

Key Influencing Factors:

-

Solvent Polarity: The choice of solvent is a primary determinant of tautomer stability. Non-polar solvents like isooctane and benzene favor the less polar keto form. Conversely, polar protic solvents can stabilize the enol form through intermolecular hydrogen bonding.

-

Catalysis (pH): The interconversion is slow in neutral, inert solvents but is markedly accelerated by acids or bases.[7][8][9]

-

Base Catalysis: Bases facilitate the removal of an acidic α-proton from the C10 position of the keto form, generating a resonance-stabilized enolate anion. This intermediate is then protonated on the oxygen to yield the enol.[1][7]

-

Acid Catalysis: Acids protonate the carbonyl oxygen of the keto form, making the α-protons more acidic and easier to remove, which leads to the enol.[2][10]

-

-

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form.[2] The addition of strong hydrogen bond acceptors, like triethylamine, can shift the equilibrium toward the enol form by forming a hydrogen-bonded complex.[7]

| Parameter | Value | Solvent | Method | Reference |

| Keq (Anthrone → Anthranol) | 0.0021 | Isooctane (20°C) | Spectrophotometry | |

| ΔH (Enolization) | 3.3 kcal/mol | Isooctane | Spectrophotometry | |

| Keq (Anthrone → Anthranol) | 0.0025 | Benzene (20°C) | Spectrophotometry | |

| ΔH (Enolization) | 2.6 kcal/mol | Benzene | Spectrophotometry | |

| pKE (-log KE) | 2.10 | Aqueous Acetic Acid (25°C) | Kinetics | [8][9] |

Table 1: Selected Thermodynamic Data for the Anthrone/Anthranol Tautomeric Equilibrium.

Mechanistic Pathways of Interconversion

A thorough understanding of the reaction mechanism is crucial for controlling the tautomeric ratio. The interconversion proceeds via distinct pathways under acidic and basic conditions, both involving sequential proton transfer steps.[1]

Base-Catalyzed Mechanism

This pathway involves the formation of a common enolate anion intermediate. The rate-determining step is typically the initial deprotonation of the alpha-carbon.[7]

Caption: Base-catalyzed mechanism for keto-enol interconversion via an enolate intermediate.

Acid-Catalyzed Mechanism

Under acidic conditions, the mechanism avoids the formation of a high-energy carbanion. The slow step is the deprotonation of the protonated ketone by a weak base (e.g., water).[2]

Caption: Acid-catalyzed mechanism for keto-enol interconversion via a protonated ketone.

Experimental Methodologies for Tautomer Analysis

Quantifying the tautomeric equilibrium requires robust analytical techniques capable of distinguishing between the two isomers. Spectroscopic methods are the cornerstone of this analysis.

UV-Vis Spectroscopy

Causality & Principle: The keto and enol tautomers possess distinct electronic structures. The enol form, with its fully aromatic anthracene core, has a more extended π-conjugated system than the keto form. This difference in conjugation leads to distinct UV-Vis absorption spectra, with the enol form typically exhibiting a maximum absorption wavelength (λmax) at a longer wavelength (bathochromic shift).[11][12][13] By leveraging the Beer-Lambert law, the concentration of each tautomer in an equilibrium mixture can be determined.

Self-Validating Protocol: Determining Keq by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent where the keto form is overwhelmingly dominant and stable (e.g., cyclohexane).

-

Solvent Series: Prepare a series of volumetric flasks containing the solvents of interest (e.g., ethanol, acetonitrile, water with buffers at various pH values).

-

Equilibration: Add a small, precise aliquot of the stock solution to each flask and dilute to the mark. Allow the solutions to equilibrate in a thermostatically controlled environment (e.g., 25°C water bath) and protected from light, as anthrones can be photosensitive.[14]

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a blank.

-

Identify λmax: Identify the λmax for the keto form (from the spectrum in the non-polar solvent) and the enol form (which will appear as a new band, often at longer wavelengths, in polar or basic solutions).

-

Molar Absorptivity (ε): Determine the molar absorptivity coefficient (ε) for the pure keto form at both λmax values. If a pure enol form can be isolated or generated (e.g., in a strongly basic solution), determine its ε as well. If not, computational methods or literature values for similar compounds may be used for estimation.[13]

-

Calculation of Keq: For each equilibrated solution, measure the absorbance (A) at the λmax of both the keto (λketo) and enol (λenol) forms. Use the following simultaneous equations derived from the Beer-Lambert law (A = εbc) to solve for the concentration of each tautomer ([Keto] and [Enol]):

-

Aλ_keto = εK,λ_keto·b·[Keto] + εE,λ_keto·b·[Enol]

-

Aλ_enol = εK,λ_enol·b·[Keto] + εE,λ_enol·b·[Enol]

-

-

Equilibrium Constant: Calculate Keq = [Enol] / [Keto].

Caption: Experimental workflow for determining Keq using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: NMR spectroscopy provides unambiguous structural information, allowing for direct observation and quantification of both tautomers.[15] Key diagnostic signals in 1H NMR include the methylene protons (~4.0-4.6 ppm) of the keto form's C10 and the aromatic and phenolic protons of the enol form.[16] In 13C NMR, the carbonyl carbon (~185-192 ppm) of the keto form is a clear indicator.[16][17] The ratio of the integrals of signals unique to each tautomer directly corresponds to their molar ratio.

Self-Validating Protocol: Tautomer Quantification by 1H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube. The choice of solvent will directly influence the equilibrium position.

-

Parameter Optimization: Acquire a high-resolution 1H NMR spectrum. Ensure a sufficient relaxation delay (d1) between scans (typically 5 times the longest T₁ relaxation time) to allow for full magnetization recovery. This is critical for accurate integration and quantification.

-

Signal Identification: Identify characteristic, well-resolved signals for each tautomer. For this compound, the C10 methylene protons (a singlet) of the keto form are ideal. For the enol form, a specific aromatic proton signal that does not overlap with the keto form's signals should be chosen.

-

Integration: Carefully integrate the selected signals. The integral value is directly proportional to the number of protons it represents.

-

Calculation of Molar Ratio: Calculate the molar ratio using the formula:

-

Mole Fraction (Keto) = (IntegralKeto / NKeto) / [ (IntegralKeto / NKeto) + (IntegralEnol / NEnol) ]

-

Where N is the number of protons giving rise to the integrated signal (e.g., NKeto = 2 for the CH₂ group).

-

-

Equilibrium Constant: Calculate Keq = Mole Fraction (Enol) / Mole Fraction (Keto).

| Tautomer | Signal | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Keto Form | C10-H₂ | ~4.6 (s, 2H)[16] | - |

| Keto Form | C9=O | - | ~192[16] |

| Enol Form | C9-OH | Variable, broad | - |

| Enol Form | C9-O | - | ~162[16] |

Table 2: Representative NMR Chemical Shifts for Anthrone/Anthranol Derivatives.

Significance in Drug Development and Applied Chemistry

The tautomeric state of a molecule is not an academic footnote; it is a critical determinant of its function.[18]

-

Pharmacology and Drug Design: Different tautomers of a drug can exhibit vastly different binding affinities for a biological target, as well as distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[18][19] Anthralin (Dithranol), a 1,8-dihydroxyanthrone derivative used to treat psoriasis, relies on a complex mechanism where its tautomeric forms and subsequent oxidation products are believed to be the active species.[20][21] Understanding the tautomeric equilibrium in the skin's microenvironment is key to optimizing its efficacy and minimizing side effects like skin irritation.[20]

-

Analytical Chemistry: The classic anthrone test for carbohydrates relies on the tautomerization of anthrone to its enol form, anthranol. In the presence of strong acid, carbohydrates are dehydrated to furfural derivatives, which then condense with anthranol to produce a characteristic blue-green colored complex that can be quantified spectrophotometrically.[22] The reactive species is the enol, highlighting how tautomerism can be harnessed for analytical purposes.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural features and environmental factors. The keto-anthrone and enol-anthranol forms exist in a dynamic, tunable equilibrium. For researchers and drug development professionals, a comprehensive grasp of this equilibrium, the mechanisms of interconversion, and the analytical tools for its characterization is indispensable. Methodologies like UV-Vis and NMR spectroscopy, when applied with rigorous, self-validating protocols, provide the quantitative data needed to predict and control molecular behavior. This knowledge is paramount for designing more effective therapeutics, developing reliable analytical methods, and advancing our fundamental understanding of chemical reactivity.

References

-

Takemura, T., & Baba, H. (1968). Spectrophotometric investigations of the tautomeric reaction between anthrone and anthranol—II. Tetrahedron, 24(15), 5311–5321. [Link]

-

Baba, H., & Takemura, T. (1968). Spectrophotometric investigations of the tautomeric reaction between anthrone and anthranol—I. Tetrahedron, 24(15), 5311-5321. Available at: [Link]

-

Kresge, A. J., & Straub, B. (2002). Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1741. [Link]

-

Filarowski, A., et al. (2003). Tautomerism of anthraquinones: IV. 1-Hydroxy-9,10-anthraquinone and its substituted derivatives. Journal of Molecular Structure, 649(1-2), 175-184. Available at: [Link]

-

Kresge, A. J., & Straub, B. (2002). Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). Available at: [Link]

-

Aly, A. A., Gomaa, M. A. M., Nour El-Din, A. M., & Fahmi, M. S. (2006). Amidrazones in the Synthesis of 1H-1,2,4-triazoles. Zeitschrift für Naturforschung B, 61(10), 1239-1242. Available at: [Link]

-

L-C. He, et al. (1996). Antioxidant and radical scavenging effects of anthraquinones and anthrones. PubMed. Available at: [Link]

-

Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Available at: [Link]

-

Hapiot, P., et al. (2003). Tautomerism and antioxidant activity of 1,8-dihydroxy-9(10H)-anthracenone (dithranol). Journal of Physical Chemistry A, 107(49), 10741-10747. Available at: [Link]

-

Yen, G. C., & Hsieh, C. L. (1995). Antioxidant activity of anthraquinones and anthrone. Food Chemistry, 53(1), 51-56. Available at: [Link]

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxy-9-anthrone. PubChem. Available at: [Link]

-

Krayushkin, M. M., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

-

Gao, Y., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 668719. [Link]

-

Kowalewska, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4947-4954. [Link]

-

Chem V. (2019). keto-enol tautomerization mechanism. YouTube. Available at: [Link]

-

Biochemistry Den. (2025). Estimation of Carbohydrates by the Anthrone Method. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Available at: [Link]

-

Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 114(35), 9405-9408. Available at: [Link]

-

Murugesapandian, B., et al. (2013). Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Molecules, 18(4), 4586-4601. [Link]

- Google Patents. (n.d.). CN1036946A - 1,2-dihydroxyanthraquinone synthetic method.

-

Leah4sci. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Anthralin. PubChem. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

- Google Patents. (n.d.). US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748. [Link]

-

Smith, D. A., et al. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053-1056. [Link]

-

Shaffer, C. L., & Gedeck, P. (2018). What impact does tautomerism have on drug discovery and development?. Future medicinal chemistry, 10(3), 259–262. [Link]

-

The Organic Chemistry Tutor. (2023). High Resolution 1H NMR Spectroscopy. YouTube. Available at: [Link]

-

Müller, K., & Eibler, E. (1982). On the stability of some antipsoriatic active anthralin (dithranol) derivatives. Dermatologica, 165(4), 363-368. [Link]

-

Thoma, K., & Holzmann, C. (1998). Photostability of dithranol. European journal of pharmaceutics and biopharmaceutics, 46(2), 201-208. [Link]

-

Villegas-Escobar, N., & Matute, R. A. (2020). The Keto-Enol Tautomerism of Biliverdin in Bacteriophytochrome: Could it Explain the Bathochromic Shift in the Pfr Form?. Photochemistry and photobiology, 96(2), 263–272. [Link]

Sources

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.st [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. On the stability of some antipsoriatic active anthralin (dithranol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biochemden.com [biochemden.com]

An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 1-Hydroxyanthrone

Introduction

1-Hydroxyanthrone, more commonly known in clinical and research settings as Dithranol or Anthralin, is a hydroxyanthrone derivative of anthracene. With the molecular formula C₁₄H₁₀O₂, its structure is characterized by a tricyclic aromatic system with a ketone and a hydroxyl group at positions 9 and 1, respectively. First synthesized over a century ago as a derivative of a natural product, it remains a highly effective topical agent for the treatment of psoriasis, a chronic inflammatory skin disease.

The therapeutic efficacy of this compound is intrinsically linked to its chemical reactivity. Understanding its reaction mechanisms is not only fundamental to a comprehension of its biological activity but is also crucial for the development of more stable and targeted drug delivery systems that can mitigate its common side effects, such as skin irritation and staining. This guide provides a detailed exploration of the core chemical reactions of this compound, offering insights for researchers, medicinal chemists, and professionals in drug development.

The Central Role of Tautomerism

A pivotal aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the keto form (1-hydroxy-9-anthrone) and the enol form (1,9-dihydroxyanthracene). This equilibrium is fundamental to its reactivity, influencing its aromaticity and, consequently, its participation in various reactions.

Computational studies have quantified the energetics of this equilibrium. For the related compound 1,8-dihydroxy-9-anthrone (Anthralin), the keto form is overwhelmingly favored, with an enthalpy of tautomerization (ΔtH) of 12.7 kcal mol⁻¹.[1] This stability is attributed to the formation of a strong intramolecular hydrogen bond between the C9-keto group and the adjacent hydroxyl group.[1] This energetic preference for the keto form dictates that the majority of the compound exists as the anthrone, which has significant implications for its chemical behavior.

Oxidation: The Linchpin of Biological Activity and Instability

The oxidation of this compound is arguably its most significant chemical transformation. It is notoriously unstable in the presence of oxygen, particularly in alkaline solutions, leading to a cascade of oxidation products.[2] This redox activity is the primary driver of both its therapeutic effect and its undesirable side effects.[3]

Oxidation Mechanism

The oxidation proceeds via a free-radical mechanism, initiated by the loss of a hydrogen atom from the C10 position. The resulting radical is stabilized by resonance. In the presence of molecular oxygen, this radical initiates a chain reaction leading to the formation of reactive oxygen species (ROS), such as the superoxide radical (O₂•⁻) and the highly reactive hydroxyl radical (OH•).[3][4]

These ROS are non-specific and can react with a wide array of biological macromolecules, including DNA, lipids, and proteins, which explains the compound's potent anti-proliferative and anti-inflammatory effects.[3][5] The this compound radical can also dimerize to form a bianthrone derivative, or undergo further oxidation to yield 1,8-dihydroxyanthraquinone (Danthron), a stable but therapeutically inactive product.[2][4] The colored nature of these oxidation products is responsible for the characteristic staining of skin and clothes.

Experimental Protocol: Oxidation to Dimer

The controlled oxidation of this compound can be performed in the lab to synthesize its dimer. This protocol is based on established procedures.[6]

Objective: To synthesize the dimer of 1,8-dihydroxy-9-anthrone via chemical oxidation.

Materials:

-

1,8-dihydroxy-9-anthrone (1 g)

-

Glacial Acetic Acid (100 mL)

-

10% Ferric Chloride (FeCl₃) in acetic acid (12 mL)

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

-

Dissolution: Dissolve 1 g of 1,8-dihydroxy-9-anthrone in 100 mL of boiling acetic acid in a round-bottom flask. It is crucial to degas the solution and shield it from light to prevent unwanted side reactions.[6]

-

Addition of Oxidant: While maintaining the solution at boiling temperature, slowly add 12 mL of 10% FeCl₃ solution in acetic acid. The iron(III) acts as the oxidizing agent.

-

Crystallization: After the addition is complete, add 5 mL of water to the reaction mixture. Allow the mixture to cool slowly to room temperature over a period of a few hours to facilitate crystallization of the product.[6]

-

Isolation and Purification: Collect the crystallized product by vacuum filtration. Wash the solid with cold water to remove any remaining acid. The crude product can be recrystallized from acetic acid to yield the purified dimer.[6]

-

Validation: The final product, a green powder, can be characterized by melting point analysis and spectroscopic methods (e.g., NMR, IR) to confirm its identity.

Reduction of the Anthrone Carbonyl

While oxidation is the most studied reaction, the ketone group at the C9 position is susceptible to reduction. Standard reducing agents used for ketones, such as sodium borohydride (NaBH₄), can reduce the anthrone to the corresponding secondary alcohol, an anthracenol.[7][8] This reaction is mechanistically important as it demonstrates the reactivity of the carbonyl group, though it is less relevant to its primary biological function.

Theoretical Reduction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[8] This forms an alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup step to yield the final alcohol product.

Experimental Protocol: Theoretical Reduction with NaBH₄

Objective: To reduce the carbonyl group of this compound to a secondary alcohol.

Materials:

-

This compound

-

Methanol (as solvent)

-

Sodium Borohydride (NaBH₄)

-

Dilute Hydrochloric Acid (HCl) for workup

-

Stir plate, flasks, separation funnel

Procedure:

-

Dissolution: Dissolve this compound in methanol in a flask at room temperature.

-

Addition of Reducing Agent: Slowly add sodium borohydride pellets or powder to the stirred solution. An excess of NaBH₄ is typically used. The reaction is generally exothermic, so cooling might be necessary for larger-scale reactions.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-